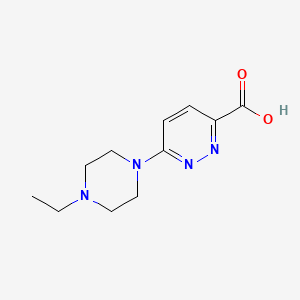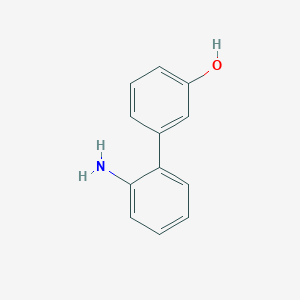
2'-Amino-biphenyl-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-biphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 2’ position and a hydroxyl group at the 3 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-3-ol typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure . Another method involves the reaction of a polyaniline derivative with a phenylhydrazine derivative in the presence of a phthalocyanine metal complex catalyst at temperatures ranging from 20 to 80 degrees Celsius .
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-3-ol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Amino-biphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-Amino-biphenyl-3-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’-Amino-biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
2-Aminobiphenyl: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
3-Hydroxybiphenyl: Lacks the amino group, affecting its biological activity and applications.
4-Aminobiphenyl: The amino group is positioned differently, resulting in distinct chemical behavior and uses.
Uniqueness: 2’-Amino-biphenyl-3-ol is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H,13H2 |
Clé InChI |
KSSVUZSZSWEDMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
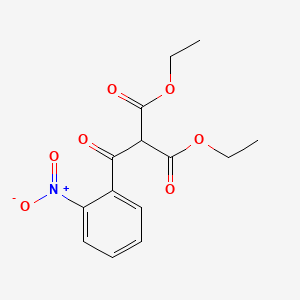
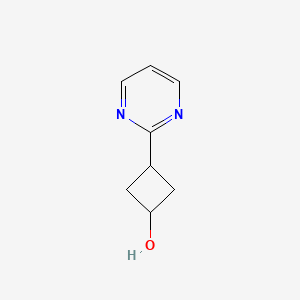
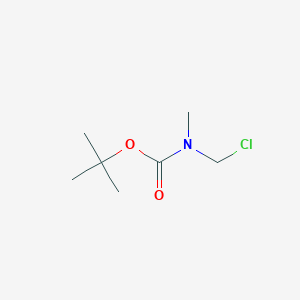
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
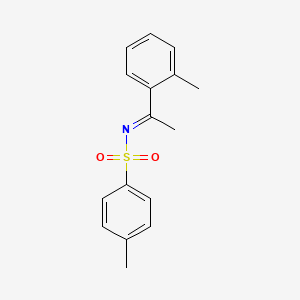
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
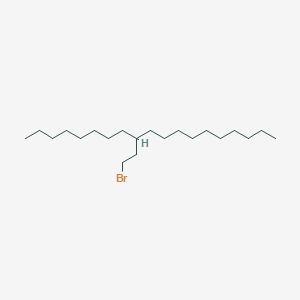
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
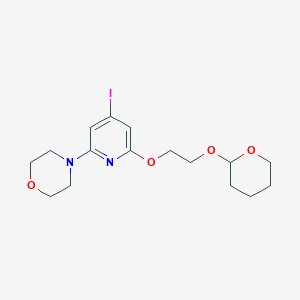
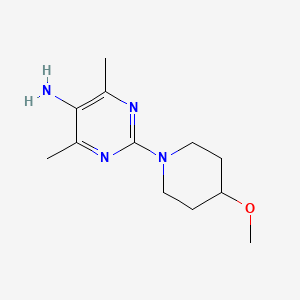
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
